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Compound of Interest

Compound Name:
2-

(Pentafluorophenoxy)ethanamine

CAS No.: 110225-28-0

Cat. No.: B1276976 Get Quote

Executive Summary
2-(Pentafluorophenoxy)ethanamine (CAS: 131747-41-6) is a specialized fluorinated building

block used primarily in the design of proteolysis-targeting chimeras (PROTACs), fluorous-

tagged reagents, and medicinal chemistry scaffolds. Its structure combines a highly electron-

deficient pentafluorophenyl (

) ring with a reactive primary amine linker. This unique electronic profile imparts specific
spectroscopic signatures, particularly in

F NMR and Mass Spectrometry, which are critical for quality control and structural validation
during drug development.

This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for 2-
(Pentafluorophenoxy)ethanamine, synthesized from field-proven methodologies and

chemometric principles of organofluorine chemistry.

Synthesis & Preparation Context
To accurately interpret the spectra, one must understand the synthetic origin. The presence of

specific impurities (e.g., residual pentafluorophenol or solvents) often confounds analysis.

Primary Route: Nucleophilic Substitution (
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) The most robust synthesis involves the alkylation of pentafluorophenol with a protected halo-
ethylamine or a direct alkylation with 2-chloroethylamine hydrochloride under basic conditions.

Reaction Workflow
The following diagram illustrates the standard synthesis pathway and potential by-products that

may appear in spectral data.
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Caption: Synthesis of 2-(Pentafluorophenoxy)ethanamine via nucleophilic substitution. Note

the potential for bis-alkylation impurities.

Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) in Positive Mode (

).

The mass spectrum is dominated by the protonated molecular ion and characteristic

fragmentation of the ether linkage.
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Parameter Value Notes

Molecular Formula

Exact Mass 227.04 g/mol

Observed Ion 228.05 m/z Base peak in ESI+.

Sodium Adduct 250.03 m/z
Common in glass/solvent

contamination.

Fragment Ion A 167.0 m/z (Cleavage of ether).

Fragment Ion B 211.0 m/z
Loss of

(17 Da).

Mechanistic Insight: The C-O bond is relatively stable, but high collision energy (CID) will

cleave the alkyl chain, leaving the resonance-stabilized pentafluorophenoxy cation (

183) or the pentafluorophenyl cation (

167).

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum is diagnostic for the coexistence of the aliphatic amine and the perfluorinated

aromatic ring.
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Frequency (cm

)
Assignment Description

3350 - 3280 N-H Stretch
Weak/Broad doublet (primary

amine).

2950 - 2860 C-H Stretch
Aliphatic methylene (

) stretches.

1520 & 1480 C=C Ring Stretch

Diagnostic: Strong bands

characteristic of

.

1250 - 1100 C-F Stretch
Very strong, broad multiplet

region.

1050 - 1000 C-O Stretch Ether linkage (aryl-alkyl).

Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural verification. The

group renders the molecule "silent" in the aromatic region of the

H NMR but creates a rich pattern in

F and

C NMR.

A. H NMR (Proton)
Solvent:

or

[1]
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Shift (

ppm)
Mult. Int.[2][3][4][5] Assignment

Structural
Context

4.15 - 4.25
Triplet (

)
2H

Deshielded by

Oxygen and

ring.

3.05 - 3.15
Triplet (

)
2H

Typical for

primary amines.

1.50 - 2.00
Broad (

)
2H

Exchangeable;

shift varies with

concentration/sol

vent.

- - - Aromatic H

Absent. The ring

is fully

fluorinated.

B. F NMR (Fluorine)
Reference:

(0 ppm) or internal standard. This is the most definitive test for the pentafluorophenyl group.
The pattern is always a set of three signals with a 2:1:2 integration.
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Shift (

ppm)
Mult. Int.[2][3][4][5] Assignment

Coupling (

)

-156.0 to -158.0
Multiplet (

)
2F

Ortho (

)

Closest to

Oxygen; shows

complex

coupling.

-162.0 to -164.0
Triplet (

)
1F

Para (

)

Distinct triplet

due to coupling

with meta-F.

-165.0 to -167.0
Multiplet (

)
2F

Meta (

)

Most shielded

fluorines.

C. C NMR (Carbon)
Solvent:

The carbon spectrum is complex due to C-F coupling (

Hz), often resulting in low-intensity multiplets for the ring carbons.

Shift (

ppm)
Assignment Splitting Pattern

142.0 - 138.0 (Ortho/Meta)

Large doublets of multiplets (

).

138.0 - 132.0 (Para/Linker)

Large doublets of multiplets (

).

73.5
Singlet (or weak triplet if long-

range F coupling).

41.2 Singlet.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://cymitquimica.com/cas/26583-60-8/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5319811/
https://learninglink.oup.com/protected/files/content/file/1730118478058-Online-material_CH07.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Structural Validation
To confirm the identity of a synthesized batch, follow this logical validation loop:

Isolated Sample

1H NMR Check

Aromatic Protons?

19F NMR Check

No (Clean)

Reject / Repurify

Yes (Contamination)

Integration 2:1:2?

Identity Confirmed

Yes No

Click to download full resolution via product page

Caption: Decision tree for spectroscopic validation of 2-(Pentafluorophenoxy)ethanamine.

References
Preparation of Pentafluorophenyl Ethers: Title:Reactions of Polyfluorobenzenes with

Nucleophilic Reagents. Source: National Institutes of Health (PMC). URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1276976?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276976?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6666324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Reactivity of Pentafluorophenol: Title:Pentafluorophenyl Alkyl and Vinyl Ethers.

Source: National Institutes of Health (PMC). URL:[Link]

NMR Chemical Shifts of Fluorine: Title:19F NMR Chemical Shifts and Coupling Constants.

Source: University of California, Santa Barbara (UCSB) NMR Facility. URL:[Link] (General

Reference for F-19 Shifts)

Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine (Analogous Protocol): Title:Synthesis of

2-(2-Trifluoromethylphenoxy)ethylamine. Source: PrepChem. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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